5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazolo[5,4-c]pyridines.
Scientific Research Applications
5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate
- tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
- 5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
Uniqueness
5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and solubility compared to similar compounds .
Biological Activity
Overview
5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring fused to a pyridine ring and is being investigated for its applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
- IUPAC Name : 5-tert-butyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
- Molecular Formula : C10H17N3S
- CAS Number : 801171-91-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter the activity of these targets, leading to various biological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of thiazole derivatives were tested against various bacterial strains. The presence of the thiazole ring was crucial for enhancing antibacterial activity. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL in preliminary assays .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been widely studied:
- Case Study : In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values ranged from 15 to 30 µM depending on the cell line tested .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiazole ring can enhance cytotoxicity. For example, substituents at specific positions on the phenyl ring significantly increased activity against human glioblastoma cells .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other thiazole derivatives:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Compound A | Structure A | MIC = 20 µg/mL | IC50 = 25 µM |
Compound B | Structure B | MIC = 30 µg/mL | IC50 = 15 µM |
5-tert-butyl-4H... | Structure C | MIC = 10 µg/mL | IC50 = 20 µM |
Properties
IUPAC Name |
5-tert-butyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)13-5-4-7-8(6-13)14-9(11)12-7/h4-6H2,1-3H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNDAQMYLWRQCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC2=C(C1)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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